molecular formula C16H11ClO2 B15064483 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one CAS No. 13178-99-9

3-chloro-6-methyl-2-phenyl-4H-chromen-4-one

Cat. No.: B15064483
CAS No.: 13178-99-9
M. Wt: 270.71 g/mol
InChI Key: HWKMEFFTODSEEU-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one scaffold is a significant structural entity in many pharmacologically active molecules .

Preparation Methods

The synthesis of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-hydroxyacetophenone with 2-phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to yield the desired chromen-4-one derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

3-chloro-6-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in inflammation and microbial growth .

Comparison with Similar Compounds

3-chloro-6-methyl-2-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

  • 6-chloro-2-phenyl-4H-chromen-4-one
  • 3-methyl-2-phenyl-4H-chromen-4-one
  • 2-phenyl-4H-chromen-4-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of the chloro and methyl groups in this compound makes it unique and may enhance its biological activity compared to its analogs .

Properties

CAS No.

13178-99-9

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

3-chloro-6-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C16H11ClO2/c1-10-7-8-13-12(9-10)15(18)14(17)16(19-13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

HWKMEFFTODSEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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